2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

Solid-state chemistry Stoichiometry Procurement specification

The compound 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate (CAS 1423024-87-6) is a heterocyclic small molecule belonging to the pyrido[2,3-b][1,4]thiazine scaffold class. It exists as the stoichiometric hydrate of the parent 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid core, carrying a molecular formula of C₈H₈N₂O₄S and a molecular weight of 228.23 g·mol⁻¹.

Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
CAS No. 1423024-87-6
Cat. No. B1433155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
CAS1423024-87-6
Molecular FormulaC8H8N2O4S
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O.O
InChIInChI=1S/C8H6N2O3S.H2O/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H2
InChIKeyWFZWNJKDMZZCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid Hydrate (CAS 1423024-87-6): Physicochemical Identity and Benchmarking


The compound 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate (CAS 1423024-87-6) is a heterocyclic small molecule belonging to the pyrido[2,3-b][1,4]thiazine scaffold class [1]. It exists as the stoichiometric hydrate of the parent 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid core, carrying a molecular formula of C₈H₈N₂O₄S and a molecular weight of 228.23 g·mol⁻¹ . The fused pyridine–thiazine bicyclic system, bearing a 7-carboxylic acid and a 2-oxo group, confers hydrogen-bond donor and acceptor capacity (3 HBD, 6 HBA) that governs its solid-state stability, solubility, and reactivity profile [2]. Commercially, this hydrate is supplied at ≥95% purity and is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research programs .

Why Generic Substitution of 2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid Hydrate Risks Experimental Irreproducibility


The pyrido[2,3-b][1,4]thiazine-7-carboxylic acid scaffold exhibits multiple commercially available variants that are not functionally interchangeable for research procurement. The target hydrate (CAS 1423024-87-6) differs in solid-state stoichiometry, molecular formula, and hydrogen-bond architecture from the anhydrous acid (CAS 443955-72-4, C₈H₆N₂O₃S, MW 210.21) . It is also structurally distinct from the 4,4-dioxo derivative (CAS 2384658-77-7), despite sharing the identical molecular formula (C₈H₈N₂O₄S) . These differences directly affect solubility in aqueous and organic solvent systems, long-term storage stability, hygroscopicity, and the molar equivalent calculations required for reproducible synthesis. Moreover, the 7-carboxylic acid position differentiates this series from the regioisomeric 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acids, which exhibit altered hydrogen-bonding geometries exploited in fragment-based drug design . Substituting one form for another without explicit verification of hydration state and purity introduces uncontrolled variables into reaction stoichiometry, analytical quantification, and biological assay outcomes.

Quantitative Differential Evidence for 2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid Hydrate Versus Key Comparators


Molecular Identity Differentiation: Hydrate (C₈H₈N₂O₄S) vs Anhydrous Acid (C₈H₆N₂O₃S)

The target compound is the defined monohydrate with an explicit water molecule incorporated into the molecular formula (C₈H₈N₂O₄S), yielding a molecular weight of 228.23 g·mol⁻¹ . By contrast, the anhydrous form (CAS 443955-72-4) has the molecular formula C₈H₆N₂O₃S and a molecular weight of 210.21 g·mol⁻¹ . This corresponds to a mass difference of +18.02 g·mol⁻¹ (one water equivalent), directly impacting molar calculations in synthetic protocols.

Solid-state chemistry Stoichiometry Procurement specification

Computed Lipophilicity Differential: Hydrate vs Anhydrous Core logP

The computed logP of the anhydrous core scaffold (CAS 443955-72-4) is reported as 0.824 to 1.05 from authoritative database sources. For the hydrate form (CAS 1423024-87-6), a computed logP of approximately 2.42 has been reported by a cheminformatics platform (mcule), with hydrogen-bond donor count elevated by one relative to the anhydrous form (3 vs 2 HBD) . This increase in apparent lipophilicity, despite the additional water molecule, is attributable to the computational modeling of the neutral hydrate adduct versus the free acid; the difference highlights that the hydration state alters predicted membrane partitioning behavior in in silico screening campaigns.

Physicochemical profiling Lipophilicity Drug-likeness

Isomeric Differentiation from 4,4-Dioxo Analog: Identical Formula, Distinct Redox State

The 4,4-dioxo derivative (CAS 2384658-77-7) possesses the identical molecular formula (C₈H₈N₂O₄S) and molecular weight (228.23 g·mol⁻¹) as the target hydrate . However, the sulfur atom in the 4,4-dioxo analog is in the +IV oxidation state as a sulfone (S(=O)₂), whereas the target hydrate contains sulfur in the +II oxidation state as a thioether within the thiazine ring. The SMILES notation for the 4,4-dioxo compound is O=C(O)c1cnc2c(c1)NCCS2(=O)=O, confirming the sulfone group ; the target hydrate SMILES is C1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O.O, indicating the thioether linkage [1].

Redox chemistry Sulfur oxidation state Structural verification

Solid-Phase Stability and Storage: Hydrate Advantage Under Ambient Conditions

The target hydrate is specified by suppliers for long-term storage in a cool, dry place without special atmospheric control, consistent with a stable stoichiometric hydrate that does not readily deliquesce or effloresce under recommended conditions . The anhydrous form (CAS 443955-72-4), by contrast, has the potential to absorb atmospheric moisture over time, reverting to the hydrate or forming variable hydrate stoichiometries, which introduces uncontrolled mass variation upon repeated opening . The 4,4-dioxo derivative receives no specific storage stability annotation from key suppliers , leaving its behavior under ambient storage undefined relative to the target hydrate.

Stability Hygroscopicity Long-term storage

Class-Level Biological Potential: Pyrido[2,3-b][1,4]thiazine Scaffold in Antimicrobial and Anticancer Screening

The pyrido[2,3-b][1,4]thiazine scaffold class, as reviewed by Choudhary et al. (2018), has been associated with anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities [1]. Specifically, derivatives of 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid have been reported to exhibit antibacterial efficacy against Gram-positive bacteria including Staphylococcus aureus, with MIC values described as significantly lower than standard antibiotics, and anticancer activity against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2) with dose-dependent IC50 responses in cell viability assays [2]. However, no peer-reviewed study has yet published a direct head-to-head comparison of the biological activity of the specific hydrate form (CAS 1423024-87-6) versus its anhydrous analog (CAS 443955-72-4) or versus the 4,4-dioxo derivative.

Antimicrobial activity Anticancer screening Scaffold pharmacology

Computed Hydrogen-Bond Donor/Acceptor Landscape: Hydrate vs Anhydrous Forms

PubChem computed descriptors show that the target hydrate has 3 hydrogen-bond donors and 6 hydrogen-bond acceptors, compared to 2 HBD and 5 HBA for the anhydrous acid (based on the parent C₈H₆N₂O₃S core) [1]. The additional HBD in the hydrate arises from the water molecule, while the additional HBA reflects the water oxygen. This shifts the HBD/HBA ratio from 0.40 (anhydrous) to 0.50 (hydrate), potentially altering aqueous solubility, crystal packing, and co-crystal formation propensity.

Hydrogen bonding Solubility prediction Crystal engineering

Optimal Application Scenarios for 2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid Hydrate Based on Evidenced Differentiation


Precision Synthetic Chemistry Requiring Defined Solid-State Stoichiometry

In multi-step organic syntheses where the pyrido[2,3-b][1,4]thiazine-7-carboxylic acid scaffold is employed as a key intermediate, the defined monohydrate form (CAS 1423024-87-6) eliminates the ambiguity of variable water content inherent in the hygroscopic anhydrous form. The 18.02 g·mol⁻¹ mass differential between hydrate and anhydrous acid directly translates to a ~8.6% molar equivalent error if the forms are interchanged without adjustment . Laboratories performing amide coupling, esterification, or heterocycle elaboration at the 7-carboxylic acid position should preferentially procure the hydrate when reaction protocols have been validated on this specific form.

Computational Screening and Virtual Library Design

When constructing virtual compound libraries for pharmacophore modeling or molecular docking studies, the distinct computed logP of the hydrate (≈2.42) vs the anhydrous acid (0.82–1.05) can alter predicted membrane permeability and oral bioavailability classifications [1]. Researchers must ensure that the tautomeric and hydration state used in silico matches the physical compound procured for follow-up validation, thereby maintaining data integrity across computational and experimental phases.

Solid-State Form Screening and Co-Crystal Engineering

The higher hydrogen-bond donor count of the hydrate (3 HBD vs 2 HBD for the anhydrous acid) makes it a distinct candidate for co-crystal screening with complementary hydrogen-bond acceptors. In crystal engineering studies, the stoichiometric water molecule may serve as a predictable supramolecular synthon, facilitating the rational design of multi-component crystals with improved solubility or stability profiles.

Pharmacological Screening Where Scaffold-Class Activity Is Prioritized

For medicinal chemistry teams initiating phenotypic or target-based screening against bacterial or cancer cell panels, the pyrido[2,3-b][1,4]thiazine scaffold has documented class-level activities including antimicrobial and anticancer effects [1]. The hydrate form provides a well-characterized, commercially available entry point into this chemical space. However, any observed biological activity should be benchmarked against parallel-tested anhydrous and 4,4-dioxo analogs to deconvolute the contribution of hydration state to pharmacological outcome.

Quote Request

Request a Quote for 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.